![molecular formula C24H20N2OS B2932038 5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956371-08-7](/img/structure/B2932038.png)
5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 956371-08-7 . It has a molecular weight of 384.5 and is commonly known as DMP. It falls under the category of pyrazole-based ligands.
Molecular Structure Analysis
The molecular formula of this compound is C24H20N2OS . The InChI code for this compound is 1S/C24H20N2OS/c1-17-13-14-22(18(2)15-17)28-24-21(16-27)23(19-9-5-3-6-10-19)25-26(24)20-11-7-4-8-12-20/h3-16H,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of compounds related to 5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. For instance, researchers have developed methods for synthesizing novel pyrazole derivatives, exploring their structural properties through spectroscopic analysis and chemical reactions. These studies contribute to the understanding of the compound's chemical behavior and potential for further derivatization (Thakrar et al., 2012), (Hote et al., 2014).
Chemical Reactions and Mechanisms
Research has delved into the chemical reactions and mechanisms involving compounds similar to 5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. For example, studies on the Vilsmeier-Haak formylation of pyrazoles have provided insights into the formation of formyl derivatives, enhancing our understanding of functional group transformations in pyrazole chemistry (Attaryan et al., 2006).
Biological and Pharmacological Potential
Although direct studies on the biological and pharmacological applications of 5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde might be limited, research on structurally related pyrazole derivatives highlights their potential in these fields. For instance, novel pyrazole chalcones have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, suggesting that derivatives of pyrazoles, including those structurally similar to the compound of interest, could have significant biological and therapeutic effects (Bandgar et al., 2009).
Material Science and Sensing Applications
Compounds related to 5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde have been investigated for their applications in material science and as sensing materials. For example, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives, demonstrating the potential of pyrazole derivatives in fluorescence sensing applications (Shi et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, it’s advised to call a poison center or doctor .
properties
IUPAC Name |
5-(2,4-dimethylphenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-17-13-14-22(18(2)15-17)28-24-21(16-27)23(19-9-5-3-6-10-19)25-26(24)20-11-7-4-8-12-20/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESUSAFMTAEFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

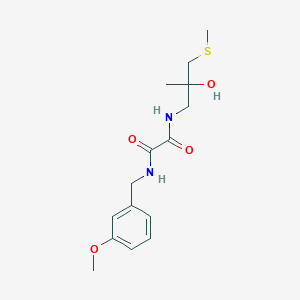
![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)

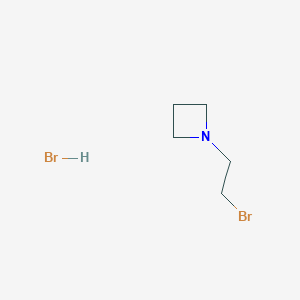
![2-Amino-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenol](/img/structure/B2931962.png)
![1,3-Dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931966.png)
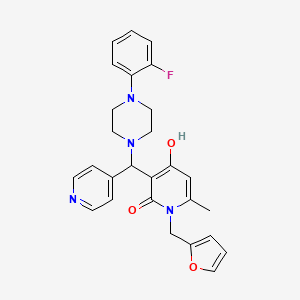
![4-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2931968.png)

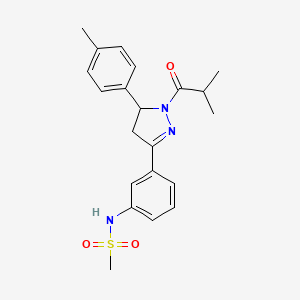
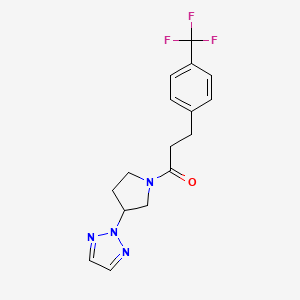
![N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2931975.png)
![N-(3-chloro-4-fluorophenyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2931976.png)
![2,4-bis[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B2931978.png)